3-Bromo-2-fluoro-5-sulfamoylbenzoic acid
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Overview
Description
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid: is a chemical compound with the molecular formula C7H5BrFNO4S and a molecular weight of 298.09 g/mol . This compound is characterized by the presence of bromine, fluorine, and a sulfamoyl group attached to a benzoic acid core. It is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, lithium diisopropylamide, and organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and sulfamoyl groups allows it to form strong interactions with these targets, leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
- 2-Bromo-5-fluoro-3-sulfamoylbenzoic acid
- 3-Bromo-5-fluorobenzoic acid
Comparison: Compared to similar compounds, 3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where strong interactions with molecular targets are required .
Properties
Molecular Formula |
C7H5BrFNO4S |
---|---|
Molecular Weight |
298.09 g/mol |
IUPAC Name |
3-bromo-2-fluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5BrFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
GKTVXLSBWDIBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)S(=O)(=O)N |
Origin of Product |
United States |
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